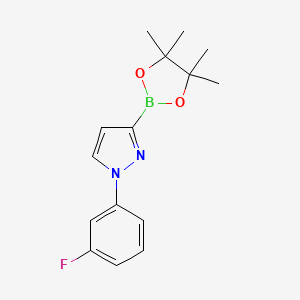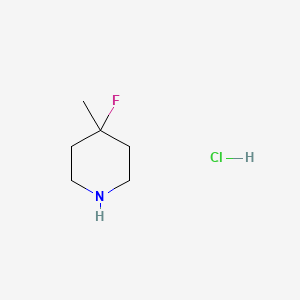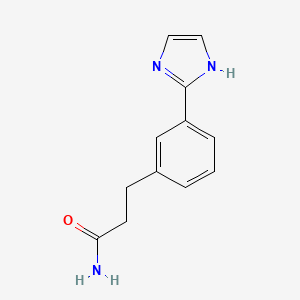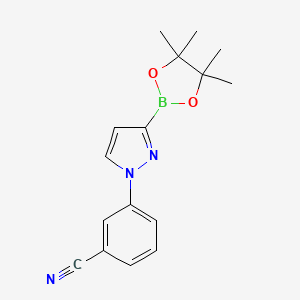
(E)-2-(4-(1H-イミダゾール-4-イル)スチリル)-1H-インデン-1,3(2H)-ジオン
概要
説明
(E)-2-(4-(1H-Imidazol-4-yl)styryl)-1H-indene-1,3(2H)-dione is an organic compound that features both imidazole and indene moieties
科学的研究の応用
Chemistry
In chemistry, (E)-2-(4-(1H-Imidazol-4-yl)styryl)-1H-indene-1,3(2H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its imidazole moiety is known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (E)-2-(4-(1H-Imidazol-4-yl)styryl)-1H-indene-1,3(2H)-dione could be explored for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or dyes. Its unique electronic properties could be harnessed for use in electronic devices or as sensors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(1H-Imidazol-4-yl)styryl)-1H-indene-1,3(2H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-(1H-Imidazol-4-yl)benzaldehyde and 1H-indene-1,3(2H)-dione.
Condensation Reaction: The key step involves a condensation reaction between 4-(1H-Imidazol-4-yl)benzaldehyde and 1H-indene-1,3(2H)-dione under basic conditions to form the styryl-indene structure.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, solvent recycling, and other process intensification techniques.
化学反応の分析
Types of Reactions
(E)-2-(4-(1H-Imidazol-4-yl)styryl)-1H-indene-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole and indene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
作用機序
The mechanism of action of (E)-2-(4-(1H-Imidazol-4-yl)styryl)-1H-indene-1,3(2H)-dione would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially affecting metalloproteins or enzymes.
類似化合物との比較
Similar Compounds
(E)-2-(4-(1H-Imidazol-4-yl)styryl)benzene: Similar structure but lacks the indene moiety.
(E)-2-(4-(1H-Imidazol-4-yl)styryl)-1H-indene: Similar structure but lacks the dione functionality.
Uniqueness
(E)-2-(4-(1H-Imidazol-4-yl)styryl)-1H-indene-1,3(2H)-dione is unique due to the combination of the imidazole and indene-dione moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2-[(E)-2-[4-(1H-imidazol-5-yl)phenyl]ethenyl]indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c23-19-15-3-1-2-4-16(15)20(24)17(19)10-7-13-5-8-14(9-6-13)18-11-21-12-22-18/h1-12,17H,(H,21,22)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNRDVWYHFRGIV-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C=CC3=CC=C(C=C3)C4=CN=CN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)/C=C/C3=CC=C(C=C3)C4=CN=CN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1405376.png)
![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine hydrochloride](/img/structure/B1405377.png)










